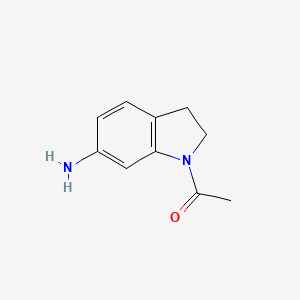

1-Acetyl-6-aminoindoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-amino-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZKZWIQDVEDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293172 | |

| Record name | 1-Acetyl-6-aminoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62368-29-0 | |

| Record name | 62368-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-6-aminoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-6-aminoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-6-aminoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-aminoindoline is a key chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, comprising an acetylated indoline core with an amino functional group, make it a versatile building block for the synthesis of a wide range of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, purification, and spectral characteristics. Furthermore, it delves into its potential pharmacological relevance, specifically as a precursor for serotonin receptor agonists, and outlines a putative signaling pathway. Detailed experimental protocols and structured data tables are provided to facilitate its use in research and development.

Chemical and Physical Properties

This compound is a stable organic compound, typically appearing as a pale yellow to brown solid.[1] Its core structure consists of a bicyclic indoline moiety, acetylated at the nitrogen atom of the five-membered ring and substituted with an amino group at the 6-position of the benzene ring.

General Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1][2] |

| Molecular Weight | 176.22 g/mol | [1][2] |

| Appearance | Pale yellow to brown solid | [1] |

| Melting Point | 185-190 °C | [1] |

| CAS Number | 62368-29-0 | [1][2] |

Solubility

Specific solubility data for this compound is not extensively reported in the literature. However, based on its structure, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and sparingly soluble in water.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available indoline derivative. A general synthetic route involves nitration, followed by acetylation and subsequent reduction of the nitro group.[2]

Synthetic Workflow

A plausible synthetic workflow for the preparation of this compound is depicted below.

Caption: Synthetic route to this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from procedures for structurally similar compounds.[2]

Step 1: Nitration of Indoline to form 6-Nitroindoline

-

In a round-bottom flask cooled in an ice-salt bath, slowly add indoline to a stirred solution of concentrated sulfuric acid, maintaining the temperature below 5 °C.

-

To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-nitroindoline.

Step 2: Acetylation of 6-Nitroindoline to form 1-Acetyl-6-nitroindoline

-

Dissolve 6-nitroindoline in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine or pyridine, to the solution.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 1-Acetyl-6-nitroindoline.

Step 3: Reduction of 1-Acetyl-6-nitroindoline to form this compound

-

Dissolve 1-Acetyl-6-nitroindoline in a solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 40-50 psi.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by one of the following methods:

-

Column Chromatography: Utilize a silica gel column with a gradient elution system, such as ethyl acetate in hexanes, to separate the desired product from impurities.

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals of pure this compound.

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, indolinic, and acetyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4, C5, C7) | 6.5 - 7.5 | m |

| Indoline-CH₂ (C2) | ~4.0 | t |

| Indoline-CH₂ (C3) | ~3.0 | t |

| Acetyl-CH₃ | ~2.2 | s |

| Amino-NH₂ | ~3.5 | br s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic-C (C3a, C7a) | 125 - 145 |

| Aromatic-C (C4, C5, C7) | 110 - 130 |

| Aromatic-C (C6-NH₂) | ~140 |

| Indoline-CH₂ (C2) | ~48 |

| Indoline-CH₂ (C3) | ~28 |

| Acetyl-CH₃ | ~24 |

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 176.22 |

| [M+H]⁺ | 177.23 |

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and potentially cleavage of the indoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1000 | Medium |

Pharmacological Relevance and Potential Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

Role as a Precursor for Serotonin Receptor Agonists

Derivatives of aminoindoline have been extensively explored as ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors. Specifically, they have shown promise as agonists for the 5-HT₂C and 5-HT₁D receptor subtypes, which are implicated in the regulation of mood, appetite, and cognition.[3] The 6-amino group of this compound provides a key handle for further chemical modifications to introduce pharmacophores that can enhance binding affinity and selectivity for these receptors.

Putative Signaling Pathway

Given its role as a precursor to 5-HT receptor agonists, a potential signaling pathway that could be modulated by derivatives of this compound is the G-protein coupled receptor (GPCR) cascade associated with 5-HT receptors. For instance, activation of the 5-HT₂C receptor, which is coupled to Gq/11 proteins, would lead to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to a cellular response.

Caption: Putative signaling pathway for 5-HT₂C receptor agonists derived from this compound.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route with purification protocols, and predicted spectral data to aid in its characterization. Furthermore, the exploration of its pharmacological relevance as a precursor to serotonin receptor agonists and a putative signaling pathway highlights its importance for researchers in drug discovery. The structured data and detailed methodologies presented herein are intended to serve as a valuable resource for scientists and professionals working with this important compound.

References

1-Acetyl-6-aminoindoline CAS number 62368-29-0

An In-Depth Technical Guide to 1-Acetyl-6-aminoindoline (CAS: 62368-29-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound recognized for its utility as a key intermediate and building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring an acetyl group attached to an aminoindoline moiety, makes it a valuable precursor for the development of complex bioactive molecules and novel pharmaceuticals, particularly in research targeting neurological disorders.[1] This document provides a comprehensive technical overview of this compound, covering its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in various research and industrial fields, including pharmaceuticals and dye production.[1]

Chemical and Physical Properties

This compound is typically a pale yellow to brown solid powder under standard conditions.[1][2] It is essential for researchers to be aware of its properties for proper handling, storage, and application in experimental settings.

| Property | Data | Reference(s) |

| CAS Number | 62368-29-0 | [1][3][][5] |

| Molecular Formula | C₁₀H₁₂N₂O | [1][3][5][6] |

| Molecular Weight | 176.22 g/mol | [1][5][6] |

| Melting Point | 179-190 °C | [1][2][7] |

| Appearance | Pale yellow to brown solid/powder | [1][2] |

| Synonyms | 1-(6-amino-2,3-dihydro-indol-1-yl)-ethanone, 1-Acetyl-6-amino-2,3-dihydroindole, 1-Acetylindolin-6-amine | [1][3][7] |

| Storage Conditions | Store at 0-8 °C in a dry, sealed place | [1][2][5] |

Synthesis and Experimental Protocols

The primary synthesis route to this compound involves the N-acetylation of 6-aminoindoline. Acetylation is a fundamental reaction in organic synthesis used to introduce an acetyl group into a compound, often to act as a protecting group for amines.[8][9]

General Acetylation Workflow

The diagram below illustrates the general chemical transformation for the synthesis of this compound.

Detailed Experimental Protocol: N-Acetylation of 6-Aminoindoline

This protocol is based on standard amine acylation methodologies described in the literature.[10][11]

Objective: To synthesize this compound by acetylating the free amine of the indoline ring.

Materials:

-

6-Aminoindoline (starting material)

-

Acetyl chloride or Acetic anhydride (acetylating agent)[10]

-

Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethylacetamide (DMAC) (solvent)[10]

-

N,N-Diisopropylethylamine (DIEA) (non-nucleophilic base)[10]

-

4-Dimethylaminopyridine (DMAP) (catalyst)[10]

-

Round-bottom flask

-

Magnetic stirrer

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve 1 equivalent of 6-aminoindoline in a suitable solvent (e.g., DCM).

-

Addition of Base and Catalyst: Add 1.1 to 1.5 equivalents of DIEA and a catalytic amount of DMAP (e.g., 0.1 equivalents) to the solution while stirring.

-

Addition of Acetylating Agent: Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride to the reaction mixture at room temperature.[10]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography to yield pure this compound.

Applications and Biological Relevance

This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature (a secondary amine within the ring and a primary aromatic amine that is acetylated) allows for diverse chemical modifications.

Role as a Pharmaceutical Building Block

The compound serves as a versatile scaffold in drug discovery.[1] Its structure is a component of more complex molecules designed to interact with biological targets. The indoline core is found in various bioactive compounds, and modifications at the 1-acetyl and 6-amino positions can be used to tune a molecule's pharmacological properties. It is particularly noted for its use in synthesizing compounds for neurological disorders.[1]

Other Industrial Applications

-

Dye and Pigment Production: The chromophoric properties of the aminoindoline structure make it a useful intermediate in the synthesis of stable and vibrant colorants for textiles and other materials.[1]

-

Material Science: Its stability and reactivity are attractive for applications in the development of novel organic electronic materials.[1]

Standard Research Workflow

The utilization of this compound in a research context, from synthesis to biological evaluation, follows a structured workflow.

Conclusion

This compound (CAS 62368-29-0) is a compound of significant interest to the scientific community, particularly in medicinal chemistry and material science. Its well-defined properties and established synthesis protocols make it a reliable building block for creating complex molecular architectures.[1] For professionals in drug development, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its applications in the dye industry further underscore its versatility.[1] This guide provides the core technical information necessary for its effective and safe utilization in a laboratory and research setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 62368-29-0 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 5. CAS 62368-29-0 | this compound - Synblock [synblock.com]

- 6. scbt.com [scbt.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. Acetylation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Acetyl-6-aminoindoline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-aminoindoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features make it a valuable building block for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed potential synthetic pathway, and its applications in the development of novel therapeutics, particularly in the realm of neuroscience.

Core Molecular Data

This compound is a derivative of indoline, characterized by an acetyl group at the first position and an amino group at the sixth position of the indoline ring structure.

| Property | Value | Source(s) |

| Molecular Formula | C10H12N2O | [1][2][3] |

| Molecular Weight | 176.22 g/mol | [1][2][4] |

| CAS Number | 62368-29-0 | [1][2][5] |

| Appearance | Pale yellow to brown solid/powder | [2][4] |

| Melting Point | 179-190 °C | [2][4][5] |

| Storage Conditions | 0-8 °C, in a dry, sealed place | [1][2][4] |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate indoline precursor. While a specific, publicly available, step-by-step protocol for this exact molecule is not readily found, a general and robust synthetic strategy can be inferred from patents detailing the synthesis of structurally similar compounds, such as 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. The following is a proposed experimental protocol based on these established methods.

General Synthetic Scheme

The synthesis involves the nitration of an acetylated indoline, followed by the reduction of the nitro group to an amine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Acetylation of Indoline

-

To a solution of indoline in a suitable solvent such as dichloromethane (DCM), add an equimolar amount of a base like triethylamine (TEA).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline.

Step 2: Nitration of 1-Acetylindoline

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add 1-acetylindoline to the cooled nitrating mixture, ensuring the temperature does not exceed 5-10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 1-acetyl-6-nitroindoline.

Step 3: Reduction of 1-Acetyl-6-nitroindoline

-

Dissolve 1-acetyl-6-nitroindoline in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (H2 gas) in a Parr apparatus or using a hydrogen balloon at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The indoline and aminoindoline scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

Role in Neuroscience Research

The primary application of this compound is in the development of drugs targeting the central nervous system (CNS). Indole-based compounds are known to modulate various molecular targets implicated in neurodegenerative disorders.[5] The structural framework of this compound provides a versatile platform for the synthesis of compounds that can be evaluated as potential treatments for conditions such as Alzheimer's and Parkinson's disease.

Utility in Organic Synthesis

Beyond neuroscience, this compound is a versatile building block in organic synthesis. It can be utilized in the creation of complex molecular architectures for various therapeutic areas, including anti-inflammatory and anti-cancer agents. The amino group provides a reactive handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening.

Caption: General drug discovery workflow utilizing this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with GHS pictogram GHS07 (Warning) and has hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[1] Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] This compound is intended for research and development purposes only and is not for direct human use.[1]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and organic synthesis. Its defined chemical properties and versatile reactivity make it an important intermediate for the development of novel therapeutics. This guide provides a foundational understanding of its synthesis and applications, highlighting its role in advancing pharmaceutical research.

References

- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. New Compound Stops Brain Cell Degeneration In Alzheimer's Disease - BioSpace [biospace.com]

- 4. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 5. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Acetyl-6-aminoindoline from 6-aminoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-6-aminoindoline from 6-aminoindoline. Due to the absence of a publicly available, detailed experimental protocol for this specific transformation, this document outlines a plausible and robust synthetic method based on established chemical principles for the acetylation of aromatic amines. This guide includes key physical and chemical data, a detailed experimental protocol, and workflow diagrams to support researchers in the preparation of this valuable chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of a variety of biologically active molecules. The indoline scaffold is a privileged structure in numerous pharmaceuticals, and the presence of an acetyl group at the 1-position and an amino group at the 6-position offers versatile handles for further chemical modifications. This guide details the direct N-acetylation of 6-aminoindoline, a fundamental transformation for the synthesis of this important intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Data of 6-Aminoindoline and this compound

| Property | 6-Aminoindoline (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₁₀N₂ | C₁₀H₁₂N₂O[1] |

| Molecular Weight | 134.18 g/mol | 176.22 g/mol [1] |

| Appearance | - | Pale yellow to brown solid[2] |

| Melting Point | - | 179-190 °C[2][3] |

| CAS Number | 6960-53-8 | 62368-29-0[1] |

Synthetic Protocol: Acetylation of 6-Aminoindoline

The following protocol describes the N-acetylation of 6-aminoindoline using acetic anhydride. This method is based on standard procedures for the acetylation of aromatic amines and is expected to provide a high yield of the desired product.

3.1. Materials and Reagents

-

6-Aminoindoline

-

Acetic Anhydride (Ac₂O)

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable eluents)

3.2. Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoindoline (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.

-

Addition of Base: To the solution, add pyridine (1.5-2.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled, stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

3.3. Characterization

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to the acetyl protons, the aromatic protons, and the protons of the indoline ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the acetyl group, the aromatic carbons, and the carbons of the indoline core. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (176.22 g/mol ). |

| Melting Point | 179-190 °C[2][3] |

Diagrams

4.1. Synthesis Reaction

Caption: Reaction scheme for the synthesis of this compound.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the peer-reviewed literature detailing the involvement of this compound in any particular signaling pathways. While the broader class of indole derivatives is known to possess a wide range of biological activities, the specific biological functions of this compound remain an area for future investigation. Its utility is primarily established as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

The synthesis of this compound from 6-aminoindoline is a straightforward and efficient chemical transformation. This guide provides a robust, albeit generalized, protocol for its preparation, which can be optimized and adapted by researchers. The resulting product is a valuable building block for the development of novel therapeutics and other functional molecules. Further research is warranted to elucidate the specific biological activities and potential signaling pathway interactions of this compound.

References

Spectroscopic Profile of 1-Acetyl-6-aminoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Acetyl-6-aminoindoline. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data, analysis based on analogous compounds, and general experimental protocols. This information is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethanone

-

Molecular Formula: C₁₀H₁₂N₂O[1]

-

Monoisotopic Mass: 176.09496 g/mol [1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 1, based on data from PubChem.[1]

Table 1: Predicted Mass Spectrometry Data for this compound [1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 177.10224 |

| [M+Na]⁺ | 199.08418 |

| [M-H]⁻ | 175.08768 |

| [M+NH₄]⁺ | 194.12878 |

| [M+K]⁺ | 215.05812 |

| [M]⁺ | 176.09441 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Although specific experimental data for this compound is unavailable, expected chemical shifts for ¹H and ¹³C NMR can be estimated based on the analysis of its structural components: an acetyl group, a dihydroindole ring system, and an amino group attached to the aromatic ring.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (Acetyl) | 2.0 - 2.3 | Singlet | Typical range for an N-acetyl group. |

| CH₂ (Indoline C2) | ~3.0 - 3.3 | Triplet | Aliphatic protons adjacent to a nitrogen atom. |

| CH₂ (Indoline C3) | ~4.0 - 4.3 | Triplet | Aliphatic protons adjacent to an aromatic ring and nitrogen. |

| NH₂ (Amino) | 3.5 - 5.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| Aromatic CH | 6.5 - 7.5 | Multiplet | Protons on the benzene ring of the indoline system. |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ (Acetyl) | 20 - 25 |

| C=O (Acetyl) | 168 - 172 |

| CH₂ (Indoline C2) | 45 - 55 |

| CH₂ (Indoline C3) | 25 - 35 |

| Aromatic C (non-substituted) | 110 - 130 |

| Aromatic C (substituted) | 130 - 150 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected IR absorption bands for this compound are listed in Table 4.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| N-H Bend (Amino) | 1590 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of this compound are not explicitly published. However, a general synthetic route can be inferred from procedures for analogous compounds, and standard spectroscopic methods are applicable.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from indoline. A general procedure, adapted from the synthesis of a similar compound, is outlined below.

-

Nitration of Indoline: Indoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to introduce a nitro group onto the aromatic ring, predominantly at the 6-position.

-

Acetylation of 6-Nitroindoline: The secondary amine of 6-nitroindoline is acetylated using an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base to yield 1-acetyl-6-nitroindoline.

-

Reduction of the Nitro Group: The nitro group of 1-acetyl-6-nitroindoline is reduced to an amino group. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or with other reducing agents like tin(II) chloride in hydrochloric acid.

-

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

-

Sample Preparation: A small amount of the purified compound is dissolved in an appropriate solvent. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used. For IR, the sample can be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is introduced into the instrument, often in a volatile solvent.

-

Data Acquisition: The prepared sample is analyzed using mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy.

-

Data Analysis and Interpretation: The obtained spectra are analyzed to confirm the molecular weight (MS), identify the functional groups present (IR), and elucidate the detailed molecular structure and connectivity of the atoms (NMR). The experimental data is then compared with the expected data to confirm the identity and purity of this compound.

References

Navigating the Solubility Landscape of 1-Acetyl-6-aminoindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-aminoindoline is a versatile heterocyclic compound with significant potential in pharmaceutical development and organic synthesis.[1] A critical parameter influencing its application, from reaction kinetics to formulation, is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this guide presents a qualitative solubility prediction based on its structural features and provides standardized methodologies for researchers to generate empirical data.

Introduction to this compound

This compound is a derivative of indoline, featuring an acetyl group at the 1-position and an amino group at the 6-position. This substitution pattern imparts a unique combination of polarity and hydrogen bonding capabilities, which are key determinants of its solubility. The presence of the aromatic ring, the amide functionality of the acetyl group, and the basic amino group suggest a nuanced solubility profile across different solvent classes. Understanding this profile is paramount for its effective use in medicinal chemistry as a building block for complex bioactive molecules.[1]

Predicted Solubility Profile

In the absence of specific experimental data, a qualitative prediction of solubility can be inferred from the compound's functional groups and general principles of solubility ("like dissolves like").

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The amino and acetyl groups can form hydrogen bonds with protic solvents. However, the nonpolar indoline core may limit extensive solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in water). |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amino group and can solvate the polar acetyl group and the indoline ring through dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Insoluble | The significant polarity imparted by the amino and acetyl groups makes it unlikely to be soluble in nonpolar solvents. |

| Acidic (Aqueous) | 5% Hydrochloric Acid | Soluble | The basic amino group will be protonated to form a water-soluble salt.[2] |

| Basic (Aqueous) | 5% Sodium Hydroxide | Insoluble | The compound lacks acidic protons and is unlikely to react with a dilute base to form a soluble salt. |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for determining the solubility of an organic compound like this compound. This method is based on the principle of finding the point at which a saturated solution is formed.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, methanol, ethanol, DMF, DMSO, acetonitrile, hexane, toluene, 5% HCl, 5% NaOH)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure: The Shake-Flask Method

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

Qualitative Solubility Assessment

For a more rapid, qualitative assessment, a stepwise addition method can be employed.[2][3]

-

Add a small, weighed amount of this compound (e.g., 10 mg) to a test tube.

-

Add the solvent in small increments (e.g., 0.1 mL) with vigorous mixing after each addition.

-

Observe for complete dissolution. The approximate solubility can be categorized based on the volume of solvent required.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for solubility determination of this compound.

Caption: Logic diagram for aqueous solubility classification.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure provides a solid basis for predicting its solubility behavior. The compound is anticipated to be soluble in polar aprotic and acidic aqueous solvents, and sparingly soluble in polar protic solvents. For researchers and drug development professionals, the provided experimental protocols offer a standardized approach to generating the precise solubility data necessary for advancing their work. This guide serves as a foundational resource for navigating the solubility landscape of this promising pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Purity and Characterization of 1-Acetyl-6-aminoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-Acetyl-6-aminoindoline, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. This document outlines its physicochemical properties and provides detailed methodologies for its characterization, ensuring reliable and reproducible results in research and development settings.

Physicochemical Properties

This compound is a stable compound under recommended storage conditions. Its fundamental properties are summarized in the table below, compiled from various supplier and database sources.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Melting Point | 179-180 °C | [2] |

| Appearance | Pale yellow to brown solid | |

| Purity (Typical) | ≥97% | |

| Predicted logP | 0.6 | [1] |

| CAS Number | 62368-29-0 | [2] |

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following sections detail the experimental protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. A validated reverse-phase HPLC method can effectively separate the main compound from potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

¹H NMR Data Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence.

Expected Chemical Shifts (Predicted): Note: These are predicted values and may vary slightly from experimental results.

-

¹H NMR (DMSO-d₆): Aromatic protons (δ 6.0-8.0 ppm), indoline CH₂ protons (δ 2.5-4.5 ppm), acetyl CH₃ protons (δ ~2.0 ppm), and amino NH₂ protons (a broad singlet).

-

¹³C NMR (DMSO-d₆): Carbonyl carbon (δ ~168 ppm), aromatic carbons (δ 100-150 ppm), indoline CH₂ carbons (δ 25-50 ppm), and acetyl CH₃ carbon (δ ~23 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Sample Infusion: Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, directly into the ion source via a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Expected Mass-to-Charge Ratios (m/z):

| Adduct | Predicted m/z |

| [M+H]⁺ | 177.10224 |

| [M+Na]⁺ | 199.08418 |

| [M+K]⁺ | 215.05812 |

| [M+NH₄]⁺ | 194.12878 |

| (Data predicted by PubChemLite)[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1640 | C=O stretching (amide) |

| 1600-1450 | Aromatic C=C stretching |

| ~1370 | C-N stretching |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values calculated from the molecular formula.

Experimental Protocol:

-

Instrumentation: A CHN elemental analyzer.

-

Sample Preparation: Accurately weigh a small amount of the dried sample.

-

Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

Theoretical vs. Expected Results:

| Element | Theoretical % |

| Carbon (C) | 68.16% |

| Hydrogen (H) | 6.86% |

| Nitrogen (N) | 15.90% |

| Oxygen (O) | 9.08% |

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the characterization and a general purification scheme for this compound.

Caption: Logical workflow for the comprehensive characterization of this compound.

Caption: General experimental workflow for the purification of this compound.

Conclusion

This technical guide provides a framework for the comprehensive purity assessment and characterization of this compound. Adherence to these detailed protocols will ensure the quality and consistency of this important chemical intermediate for its application in research and drug development. It is recommended that researchers consult specific literature or internal standard operating procedures for any application-specific requirements.

References

1-Acetyl-6-aminoindoline: A Technical Guide to its Synthesis and Role as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-6-aminoindoline is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably in the development of drugs targeting neurological disorders and in oncology.[1] While direct biological activity data for this compound is not extensively documented in publicly available literature, its significance lies in its role as a versatile building block for more complex bioactive molecules. This technical guide provides an in-depth overview of the synthetic pathways leading to this compound and its derivatives, with a focus on its application in the synthesis of the angiogenesis inhibitor, Motesanib. Detailed experimental protocols for key synthetic steps are provided, alongside structured data tables and workflow visualizations to facilitate understanding and replication.

Introduction

Indoline and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indoline nucleus at various positions allows for the modulation of pharmacological properties. This compound, with its acetylated nitrogen at position 1 and an amino group at position 6, presents key reactive sites for further chemical modifications, making it a valuable precursor in multi-step organic synthesis.[1] Its utility is highlighted by its role as an intermediate in the preparation of substituted indoline compounds that have been found to be effective in treating conditions associated with angiogenesis, such as cancer.[2]

Synthetic Pathways

The synthesis of this compound and its analogs typically involves a multi-step process starting from a substituted aniline or indole precursor. A common strategy involves the formation of the indoline ring, followed by functional group manipulations such as nitration, reduction, and acetylation.

A representative synthetic route for a closely related compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, is detailed in patent literature and provides a model for the synthesis of this compound.[2] The key transformations in this process are:

-

Fischer Indole Synthesis: Cyclization of a phenylhydrazine with an appropriate ketone to form a 3H-indole.

-

Reduction: Conversion of the 3H-indole to the corresponding 2,3-dihydro-indole (indoline).

-

Nitration: Introduction of a nitro group onto the benzene ring of the indoline core, typically at the 6-position.

-

Acylation: Protection of the indoline nitrogen with an acetyl group.

-

Reduction of Nitro Group: Conversion of the nitro group to an amino group to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

Caption: Generalized synthetic workflow for this compound and its elaboration.

Experimental Protocols

The following protocols are generalized procedures for the key synthetic steps involved in the preparation of this compound, based on common organic synthesis methodologies and information from related syntheses.[2]

Nitration of the Indoline Ring

This procedure describes the introduction of a nitro group at the C6 position of the indoline ring.

Materials:

-

Indoline

-

Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ammonium Hydroxide (NH₄OH)

-

Isopropyl Acetate (IPAC)

-

Brine

Procedure:

-

To a solution of indoline in sulfuric acid at a reduced temperature (typically between -15°C and 10°C), a solution of fuming nitric acid is added dropwise.

-

The reaction mixture is stirred for approximately 1 hour while maintaining the low temperature.

-

The reaction is then quenched by transferring the mixture into a solution of ammonium hydroxide and water at 0-5°C.

-

The pH is adjusted to 8-9 with additional ammonium hydroxide.

-

The product is extracted with isopropyl acetate.

-

The combined organic phases are washed with brine, dried, and concentrated to yield 6-nitroindoline.

Acetylation of the Indoline Nitrogen

This procedure describes the protection of the indoline nitrogen with an acetyl group.

Materials:

-

6-Nitroindoline

-

Acetyl Chloride or Acetic Anhydride

-

Diisopropylethylamine (DIEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethylacetamide (DMAC)

Procedure:

-

6-Nitroindoline is dissolved in a suitable solvent such as DCM, DMF, or DMAC.

-

DIEA and a catalytic amount of DMAP are added to the solution.

-

Acetyl chloride or acetic anhydride is added, and the reaction is stirred at room temperature until completion.

-

The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried and concentrated to afford 1-Acetyl-6-nitroindoline.

Reduction of the Nitro Group

This procedure describes the conversion of the nitro group to an amino group.

Materials:

-

1-Acetyl-6-nitroindoline

-

Palladium on Carbon (Pd/C) or other suitable hydrogenation catalyst

-

Hydrogen Gas (H₂) or a hydrogen source like Ammonium Formate

-

Methanol (MeOH) or Ethanol (EtOH)

Procedure:

-

1-Acetyl-6-nitroindoline is dissolved in a suitable solvent like methanol or ethanol.

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation, either by bubbling hydrogen gas through the mixture or by adding a hydrogen donor such as ammonium formate and heating.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated to yield this compound.

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Summary of Synthetic Steps and Reagents

The following table summarizes the key steps and reagents for the synthesis of a this compound derivative, based on the synthesis of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole.[2]

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Fischer Indole Synthesis & Reduction | Phenylhydrazine, Isobutyraldehyde | Methanesulfonic acid, Sodium cyanoborohydride | 3,3-Dimethylindoline |

| 2 | Nitration | 3,3-Dimethylindoline | HNO₃, H₂SO₄ | 3,3-Dimethyl-6-nitroindoline |

| 3 | Acetylation | 3,3-Dimethyl-6-nitroindoline | Acetyl chloride, DIEA, DMAP | 1-Acetyl-3,3-dimethyl-6-nitroindoline |

| 4 | Reduction | 1-Acetyl-3,3-dimethyl-6-nitroindoline | Hydrogenation (e.g., Pd/C, H₂) | 1-Acetyl-6-amino-3,3-dimethylindoline |

Application in Pharmaceutical Synthesis: Motesanib

This compound and its analogs are critical intermediates in the synthesis of complex pharmaceutical compounds. A notable example is Motesanib (AMG 706), an orally administered inhibitor of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and stem cell factor receptor (Kit). Motesanib has been investigated for the treatment of various cancers due to its anti-angiogenic properties.[2] The 6-amino group of the indoline core serves as a key attachment point for the rest of the Motesanib molecule.

The following diagram illustrates the logical relationship of this compound as a building block.

Caption: Logical relationship of this compound in the synthesis of Motesanib.

Conclusion

While this compound may not have significant intrinsic biological activity, its importance in medicinal chemistry and drug development is firmly established through its role as a key synthetic intermediate. The synthetic pathways and experimental protocols outlined in this guide provide a framework for the preparation of this and related compounds, which are essential for the development of novel therapeutics. The structured presentation of this information aims to support researchers and scientists in their efforts to synthesize and utilize this versatile chemical building block. Further research into the biological properties of this compound itself could potentially reveal novel activities, but its current value remains primarily in its synthetic utility.

References

A Technical Guide to 1-Acetyl-6-aminoindoline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals interested in 1-Acetyl-6-aminoindoline. This versatile intermediate is a valuable building block in the synthesis of various bioactive molecules and pharmaceutical compounds. This document provides a detailed overview of its commercial availability, key experimental protocols for its synthesis, and its relevance in medicinal chemistry.

Core Compound Properties

| Property | Value |

| IUPAC Name | 1-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one |

| Synonyms | This compound, 1-Acetyl-2,3-dihydro-1H-indol-6-amine |

| CAS Number | 62368-29-0[1] |

| Molecular Formula | C₁₀H₁₂N₂O[1] |

| Molecular Weight | 176.22 g/mol [2] |

| Appearance | Pale yellow to brown solid[2] |

| Melting Point | 185-190 °C[2] |

| Storage | 0-8 °C[2] |

Commercial Suppliers for Research

This compound is available from various chemical suppliers in research-grade quantities. The following table summarizes the offerings from several vendors to facilitate procurement for research and development purposes.

| Supplier | Purity | Available Quantities | CAS Number |

| CP Lab Safety | 97%+ | 5 g | 62368-29-0[1] |

| Chem-Impex | Not Specified | Inquire | 62368-29-0[2] |

| Matrix Scientific | Not Specified | Inquire | 62368-29-0[3] |

| ChemicalBook | Multiple Listings | Varies | 62368-29-0[4] |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a multi-step process. The following protocols are based on established methods for preparing substituted indolines, adapted from patent literature describing similar compounds.[5]

General Synthesis Workflow

The overall synthetic strategy involves the formation of an indoline core, followed by nitration, acetylation, and subsequent reduction of the nitro group to the desired amine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Substituted this compound

This protocol is adapted from a patented method for a structurally related compound and illustrates the key chemical transformations.[5]

Step 1: Nitration of the Indoline Ring

-

Cool the reaction vessel containing the indoline starting material to a temperature between -15 °C and 10 °C.

-

Slowly add a solution of nitric acid (HNO₃) in sulfuric acid (H₂SO₄) drop-wise to the cooled reaction mixture.

-

Stir the resulting mixture for approximately one hour, maintaining the low temperature.

-

Carefully transfer the reaction mixture to a solution of ammonium hydroxide (NH₄OH) to neutralize the acid and adjust the pH to 8-9.

-

Extract the aqueous phase with a suitable organic solvent (e.g., isopropyl acetate).

-

Wash the combined organic phases with brine to yield the 6-nitroindoline derivative.

Step 2: Acetylation of the Indoline Nitrogen

-

Dissolve the 6-nitroindoline product from the previous step in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add acetyl chloride or acetic anhydride to the solution. This reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, perform a standard aqueous workup to isolate the 1-acetyl-6-nitroindoline intermediate.

Step 3: Reduction of the Nitro Group

-

Charge a hydrogenation reactor with the 1-acetyl-6-nitroindoline intermediate, a suitable solvent like tetrahydrofuran (THF), and a palladium on carbon (Pd/C) catalyst (typically 5% by weight).

-

Pressurize the reactor with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere until the reduction of the nitro group is complete.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to yield the final product, this compound.

Applications in Research and Drug Discovery

Indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and approved drugs.[6] These core structures are key components in molecules targeting a variety of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[7][8]

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The amino group at the 6-position provides a reactive handle for further chemical modifications, allowing for the construction of compound libraries for screening and lead optimization in drug discovery programs. The acetyl group on the indoline nitrogen modulates the electronic properties of the ring system and can influence binding to biological targets.

Role in Targeting Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of indole derivatives has been shown to interact with numerous key cellular signaling pathways.[9] These include:

-

Protein Kinase Pathways: Many indole-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[8][9]

-

Tubulin Polymerization: Certain indole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism exploited in some anticancer agents.[7][9]

-

Receptor Binding: The indole scaffold is found in agonists and antagonists for various receptors, including serotonin receptors.[10]

The logical progression for utilizing this compound in a research context is illustrated below.

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a readily available and synthetically versatile chemical intermediate. Its utility in the construction of diverse molecular architectures makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The protocols and supplier information provided in this guide are intended to streamline the acquisition and application of this compound in a research setting, ultimately facilitating the development of novel therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-Acetyl-6-aminoindoline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-acetyl-6-aminoindoline as a key building block in the synthesis of targeted pharmaceutical agents, particularly kinase inhibitors. Detailed protocols for key synthetic transformations and an exploration of the biological pathways targeted by the resulting molecules are presented.

Application Note 1: Synthesis of Multi-Targeted Kinase Inhibitors

This compound and its derivatives are crucial intermediates in the development of potent kinase inhibitors that target signaling pathways implicated in cancer and other diseases. A prominent example is the synthesis of Motesanib (AMG 706), an orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Stem Cell Factor Receptor (Kit).[1]

Key Synthetic Transformations:

The synthesis of Motesanib and related compounds often involves the initial preparation of a functionalized this compound core, followed by coupling reactions to introduce the desired pharmacophores. Common synthetic strategies include:

-

Amide Coupling: The 6-amino group of the indoline is readily acylated to form amide bonds, a key linkage in many kinase inhibitors.

-

Palladium-Catalyzed Cross-Coupling Reactions: To build the complex structures of kinase inhibitors, Suzuki and Buchwald-Hartwig coupling reactions are frequently employed to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of various aryl and heteroaryl moieties.

Table 1: Quantitative Data for the Synthesis of Motesanib Intermediate

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Nitration of 3,3-dimethylindoline | 3,3-dimethylindoline, HNO₃, H₂SO₄ | 3,3-dimethyl-6-nitroindoline | - | H₂SO₄ | 0 | 1 | 91 | 94 |

| Hydrogenation of 1-acetyl-3,3-dimethyl-6-nitroindoline | 1-acetyl-3,3-dimethyl-6-nitroindoline, H₂ | 1-acetyl-6-amino-3,3-dimethylindoline | 5% Pd/C | THF | 60 | 6 | - | - |

| Amide coupling with 2-chloronicotinoyl chloride | 1-acetyl-6-amino-3,3-dimethylindoline, 2-chloronicotinoyl chloride | N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide | DIEA | - | - | - | - | - |

| Amination with 4-(aminomethyl)pyridine | N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-chloronicotinamide, 4-(aminomethyl)pyridine | N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide | - | Neat | 120 | - | - | - |

Data for the initial steps of a related synthesis are provided as a representative example. Yields and purities for the latter steps in the synthesis of Motesanib are not publicly detailed but are part of established proprietary processes.

Application Note 2: Synthesis of Selective RAF Kinase Inhibitors

The this compound scaffold is also a key component in the synthesis of selective inhibitors of the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[2][3][4] Dabrafenib (GSK2118436A), a potent inhibitor of mutant B-Raf kinases, incorporates a derivative of this scaffold.[5][6]

Key Synthetic Transformations:

The synthesis of Dabrafenib involves the construction of a thiazole ring system which is then coupled to a functionalized indoline derivative. The 6-amino group of the indoline is crucial for forming a sulfonamide linkage present in the final drug molecule.

Table 2: Quantitative Data for the Synthesis of Dabrafenib and Related Analogues

| Compound | B-RafV600E IC₅₀ (nM) | c-Raf IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (SKMEL28) |

| Dabrafenib | 0.6 | 5.0 | 3 |

| Analog 1 | 0.8 | 4.9 | 4 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell proliferation.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 6-Halo-1-acetylindoline

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 6-halo-1-acetylindoline with a boronic acid.

Materials:

-

6-Halo-1-acetylindoline (e.g., 6-bromo-1-acetylindoline) (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the 6-halo-1-acetylindoline, boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 6-Halo-1-acetylindoline

This protocol outlines a general method for the palladium-catalyzed amination of a 6-halo-1-acetylindoline.

Materials:

-

6-Halo-1-acetylindoline (e.g., 6-bromo-1-acetylindoline) (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk flask.

-

Add the 6-halo-1-acetylindoline and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the flask and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

Signaling Pathway Diagrams

The pharmaceutical agents derived from this compound often target key signaling pathways involved in cancer progression.

Caption: Motesanib inhibits VEGFR, PDGFR, and Kit signaling.

Caption: Dabrafenib inhibits the RAF-MEK-ERK signaling pathway.

Caption: General workflow for synthesizing kinase inhibitors.

References

- 1. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

1-Acetyl-6-aminoindoline: A Versatile Building Block in Organic Chemistry for Kinase Inhibitor Synthesis

Abstract